![molecular formula C11H11BrClF B6617697 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers CAS No. 1538784-23-4](/img/structure/B6617697.png)
1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diastereomers are a type of stereoisomer . Unlike enantiomers, which are mirror images of each other, diastereomers are not mirror images of each other . They have two or more stereocenters .
Synthesis Analysis
The synthesis of various bromomethyl cyclopropane structures has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of a compound can influence its physical and chemical properties .Chemical Reactions Analysis
The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it in the case of aliphatic compounds .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity. They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClF/c1-11(5-7(11)6-12)9-3-2-8(14)4-10(9)13/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRBAJPGQTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CBr)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
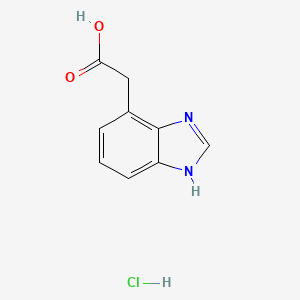
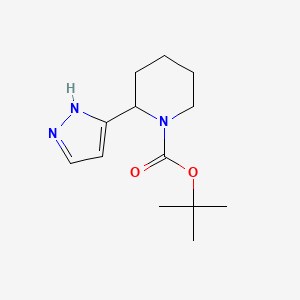

![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
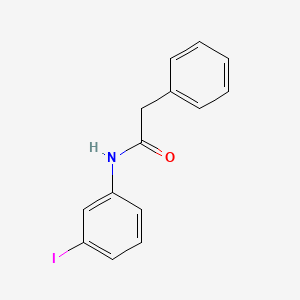
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
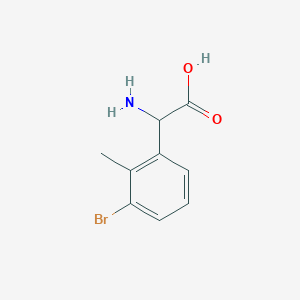
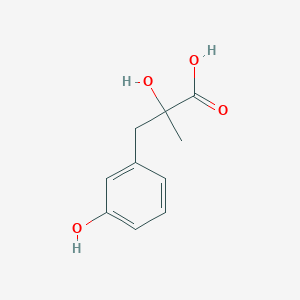

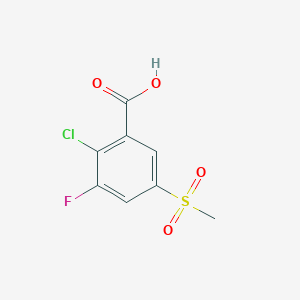
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)